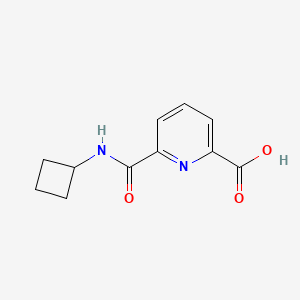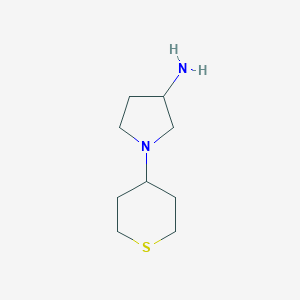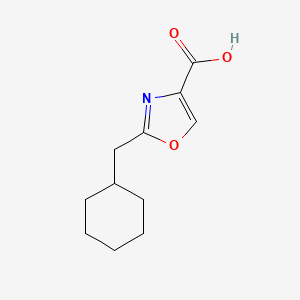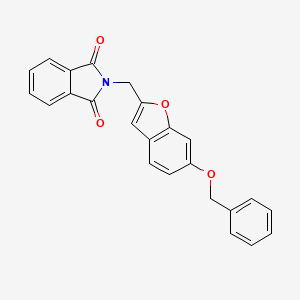
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Overview
Description
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione, commonly referred to as BIBF-1120, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a highly potent inhibitor of multiple kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). BIBF-1120 is an important tool for studying the role of kinases in various biological processes.
Scientific Research Applications
Organic Synthesis and Characterization
Synthesis of Isoindole Derivatives
Research on isoindole derivatives, including compounds structurally similar to the specified chemical, focuses on developing new synthetic methods and characterizing their structure through spectroscopic techniques. For example, novel methodologies for synthesizing isoindole-dione derivatives have been explored, utilizing various starting materials and conditions to achieve high yields and atom economy (Kundu et al., 2014). These methods emphasize the use of non-hazardous reagents and operational simplicity.
Crystal Structure Analysis
Studies on compounds like N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide provide detailed insights into the crystal structure of isoindole derivatives, highlighting weak intermolecular interactions that stabilize their molecular conformation (Wang, Jian, & Liu, 2008). Such analyses are crucial for understanding the physical and chemical properties of these compounds.
Photophysical Studies
Research on derivatives of isoindole-dione also explores their photophysical properties, such as excited-state intramolecular proton transfer (ESIPT) processes. These studies are significant for applications in fluorescent materials and optical devices. The photophysical behavior of these compounds in different solvents has been investigated, revealing their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).
Applications in Material Science
Memory Device Fabrication
Some research has focused on the use of benzofuran and isoindole derivatives in electronic materials, specifically in memory devices. By altering molecular planarity through single atom substitution, different memory behaviors (SRAM/DRAM) have been triggered in devices based on these compounds (Hu et al., 2015). This showcases the potential of such compounds in advanced material applications.
Liquid Crystal and Mesophase Characterization
The synthesis and characterization of isoindoline-1,3-dione based mesogenic Schiff bases highlight the liquid crystalline behavior of these compounds. Research in this area contributes to the development of new materials for display technologies and optical applications (Dubey et al., 2018).
properties
IUPAC Name |
2-[(6-phenylmethoxy-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-23-20-8-4-5-9-21(20)24(27)25(23)14-19-12-17-10-11-18(13-22(17)29-19)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDULCYLUWIUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

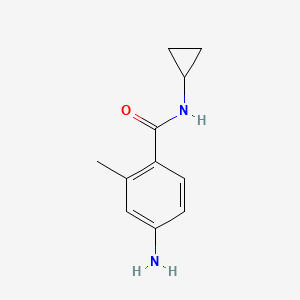

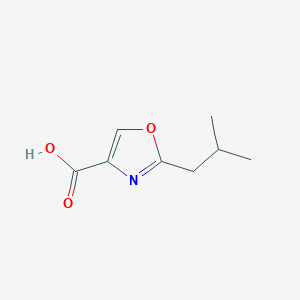
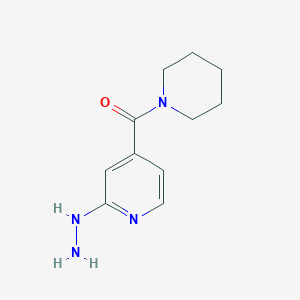
![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
